molecular formula C11H14FNS B15093989 N-(4-fluoro-2-methylphenyl)thiolan-3-amine

N-(4-fluoro-2-methylphenyl)thiolan-3-amine

Cat. No.: B15093989
M. Wt: 211.30 g/mol
InChI Key: NDSPEFKCKQKMBU-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)thiolan-3-amine is a chemical compound with the molecular formula C11H14FNS It is characterized by the presence of a thiolane ring attached to a fluorinated methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2-methylphenyl)thiolan-3-amine typically involves the reaction of 4-fluoro-2-methylphenylamine with thiolane-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2-methylphenyl)thiolan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)thiolan-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)thiolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain biological targets. The thiolane ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(4-fluoro-2-methylphenyl)thiolan-3-amine

Uniqueness

This compound is unique due to the combination of its fluorinated phenyl group and thiolane ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14FNS

Molecular Weight

211.30 g/mol

IUPAC Name

N-(4-fluoro-2-methylphenyl)thiolan-3-amine

InChI

InChI=1S/C11H14FNS/c1-8-6-9(12)2-3-11(8)13-10-4-5-14-7-10/h2-3,6,10,13H,4-5,7H2,1H3

InChI Key

NDSPEFKCKQKMBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NC2CCSC2

Origin of Product

United States

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